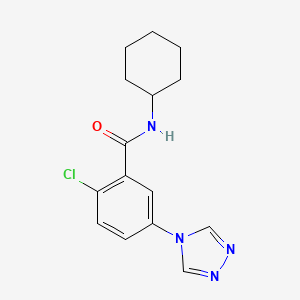![molecular formula C18H22N2O4S B5773928 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes, including metabolism, detoxification, and cell differentiation.
Wirkmechanismus
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a competitive inhibitor of ALDH, meaning that it competes with the substrate for binding to the enzyme's active site. Once bound, this compound prevents the conversion of aldehydes to carboxylic acids, leading to the accumulation of toxic aldehydes and disruption of cellular processes. This inhibition can be reversed by removing this compound or adding exogenous ALDH.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Inhibition of ALDH by this compound can lead to the accumulation of reactive oxygen species (ROS), DNA damage, and cell death. Additionally, this compound has been shown to affect cell differentiation, migration, and proliferation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations for lab experiments. Firstly, it is not stable in aqueous solutions and requires the use of organic solvents such as DMSO or ethanol for dissolution. Secondly, this compound can have off-target effects on other enzymes or pathways, and careful controls are necessary to ensure specificity.
Zukünftige Richtungen
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has the potential to be used in a wide range of scientific research areas, including cancer biology, stem cell research, and drug discovery. Some potential future directions for this compound research include investigating its effects on specific ALDH isoforms, developing more stable and specific analogs, and exploring its therapeutic potential in various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ALDH in various biological processes. Its potent and selective inhibition of ALDH makes it a valuable asset in scientific research. This compound has a wide range of biochemical and physiological effects, and its use in future research has the potential to lead to new discoveries and therapeutic interventions.
Synthesemethoden
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can be synthesized through a multi-step reaction involving the condensation of 2-methyl-5-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction, sulfonation, and finally, N-methylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, and it is involved in the metabolism of many endogenous and exogenous compounds. This compound inhibits ALDH activity by binding to the enzyme's active site, leading to the accumulation of toxic aldehydes and disruption of cellular processes.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-17-9-7-6-8-16(17)19-18(21)15-12-14(11-10-13(15)2)25(22,23)20(3)4/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQINUNYSDXWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)


![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
